molecular formula C7H8BrClFNO B12328385 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride

4-Bromo-2-fluoro-5-methoxyaniline hydrochloride

Cat. No.: B12328385
M. Wt: 256.50 g/mol
InChI Key: HVHZFHHLOGQTOM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H8BrClFNO. It is a derivative of aniline, substituted with bromine, fluorine, and methoxy groups, and is commonly used as a laboratory reagent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride typically involves the halogenation and methoxylation of aniline derivatives. . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxyaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-5-methoxyaniline hydrochloride is unique due to the combination of bromine, fluorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C7H8BrClFNO

Molecular Weight

256.50 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H7BrFNO.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3H,10H2,1H3;1H

InChI Key

HVHZFHHLOGQTOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)Br.Cl

Origin of Product

United States

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